Orthogonal Deprotection Profile: Cbz vs. Boc Stability in Acidic Media
The Cbz group in Benzyl 3-(2-aminoethyl)azetidine-1-carboxylate demonstrates complete stability under mild acidic conditions that quantitatively remove the Boc group from its direct analog, tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate. This orthogonality is critical for sequential deprotection strategies [1].
| Evidence Dimension | Acid Stability |
|---|---|
| Target Compound Data | Stable to aqueous H3PO4 and TFA (conditions that cleave Boc groups) |
| Comparator Or Baseline | Boc-protected analog: Cleaved by aqueous H3PO4 in 3-14 hours at room temperature |
| Quantified Difference | Qualitative difference (stable vs. cleaved under identical mild acidic conditions) |
| Conditions | Mild acidic conditions (e.g., aqueous H3PO4 in toluene, or TFA in DCM) commonly used for Boc deprotection |
Why This Matters
This differential stability enables the use of this Cbz-protected azetidine in synthetic sequences requiring acid-mediated transformations elsewhere in the molecule without premature deprotection, a key differentiator for procurement decisions.
- [1] Li, B., et al. Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. Journal of Organic Chemistry, 2006, 71(24), 9045-9050. View Source
